molecular formula C9H12O2 B3332133 6,6-Dimethylbicyclo[3.1.1]heptane-2,4-dione CAS No. 872278-48-3

6,6-Dimethylbicyclo[3.1.1]heptane-2,4-dione

Cat. No. B3332133
M. Wt: 152.19 g/mol
InChI Key: MRLMBLCAGJIZHM-UHFFFAOYSA-N
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Patent
US07179943B2

Procedure details

A solution of 6,6-dimethyl-4-methylene-bicyclo[3.1.1]heptan-2-one (2(10)pinen-4-one, 6.8 g, 45.3 mmol) in dry methanol (300 mL) under a nitrogen atmosphere was cooled to −78° C. in a dry ice/acetone bath. The stirred reaction was treated with ozone for 20 minutes, during which time the solution turned a light blue color, indicating accumulation of ozone and completion of the reaction. The reaction was purged with oxygen (5 minutes), followed by nitrogen (10 minutes) at −78° C., and then dimethyl sulfide (5.0 ml, 68.2 mmole) was added dropwise via a syringe. The resulting reaction mixture was stirred overnight, during which time it came up to room temperature. Methanol was removed on a rotary evaporator, and the residue was partitioned between ethyl acetate (300 mL) and water (300 mL). The aqueous layer was extracted with two additional portions of ethyl acetate (300 mL), and the combined organic layers were dried over anhydrous sodium sulfate and concentrated on a rotary evaporator. The desired product was isolated by column chromatography on silica gel (20% ethyl acetate/hexane) to gave the desired product as a white solid (5.7 g; 83% yield), mp=80–81° C.; MS (−) ESI m/z=151 (M−H)−.
Name
6,6-dimethyl-4-methylene-bicyclo[3.1.1]heptan-2-one
Quantity
6.8 g
Type
reactant
Reaction Step One
Quantity
300 mL
Type
solvent
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Quantity
5 mL
Type
reactant
Reaction Step Four

Identifiers

REACTION_CXSMILES
[CH3:1][C:2]1([CH3:11])[CH:7]2[CH2:8][CH:3]1[C:4](=C)[CH2:5][C:6]2=[O:9].[O:12]=[O+][O-].CSC>CO>[CH3:11][C:2]1([CH3:1])[CH:3]2[CH2:8][CH:7]1[C:6](=[O:9])[CH2:5][C:4]2=[O:12]

Inputs

Step One
Name
6,6-dimethyl-4-methylene-bicyclo[3.1.1]heptan-2-one
Quantity
6.8 g
Type
reactant
Smiles
CC1(C2C(CC(C1C2)=O)=C)C
Name
Quantity
300 mL
Type
solvent
Smiles
CO
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
O=[O+][O-]
Step Three
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
O=[O+][O-]
Step Four
Name
Quantity
5 mL
Type
reactant
Smiles
CSC

Conditions

Stirring
Type
CUSTOM
Details
was stirred overnight, during which time it
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
The stirred reaction
CUSTOM
Type
CUSTOM
Details
The reaction was purged with oxygen (5 minutes)
Duration
5 min
CUSTOM
Type
CUSTOM
Details
followed by nitrogen (10 minutes) at −78° C.
Duration
10 min
CUSTOM
Type
CUSTOM
Details
The resulting reaction mixture
CUSTOM
Type
CUSTOM
Details
came up to room temperature
CUSTOM
Type
CUSTOM
Details
Methanol was removed on a rotary evaporator
CUSTOM
Type
CUSTOM
Details
the residue was partitioned between ethyl acetate (300 mL) and water (300 mL)
EXTRACTION
Type
EXTRACTION
Details
The aqueous layer was extracted with two additional portions of ethyl acetate (300 mL)
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
the combined organic layers were dried over anhydrous sodium sulfate
CONCENTRATION
Type
CONCENTRATION
Details
concentrated on a rotary evaporator

Outcomes

Product
Details
Reaction Time
8 (± 8) h
Name
Type
product
Smiles
CC1(C2C(CC(C1C2)=O)=O)C

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.